Cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is a complex organic compound that belongs to the class of pyrido[3,4-e][1,4]diazepines. This compound is characterized by its unique bicyclic structure and the presence of a fluorine atom at the 6-position of the pyridine ring. The compound's molecular formula is and its molecular weight is approximately 235.29 g/mol.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is often researched in medicinal chemistry for its potential pharmacological properties. The specific structural features of cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine make it an interesting subject for studies related to drug development and synthesis.
The synthesis of cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired cis isomer over trans isomers. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound.
The molecular structure of cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine features:
The compound's structural data can be summarized as follows:
CC1=NC(=C2C(=N1)C(=CN2)C(C)C)FCis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine may participate in various chemical reactions such as:
Reactions involving this compound are often studied under controlled laboratory conditions to optimize yields and selectivity towards desired products.
The mechanism of action for cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine may involve interactions with specific biological targets such as receptors or enzymes. The fluorine atom can enhance lipophilicity and bioavailability.
Research indicates that related compounds exhibit activity on neurotransmitter systems which could suggest similar pathways for this compound. Further studies are needed to elucidate specific interactions.
Cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine typically presents as a solid at room temperature with a melting point that may vary based on purity.
Key chemical properties include:
Cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is primarily investigated for its potential applications in medicinal chemistry:
This compound represents a significant interest area in ongoing research within pharmaceutical sciences due to its complex structure and potential biological activity. Further studies will clarify its utility in clinical applications.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 33227-10-0